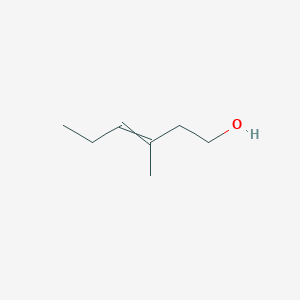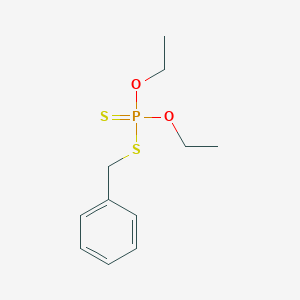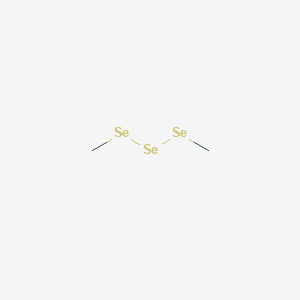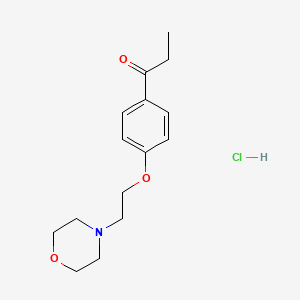![molecular formula C18H32O2 B14718858 4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one CAS No. 20519-68-0](/img/structure/B14718858.png)
4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one is a chemical compound with the molecular formula C18H32O2 and a molecular weight of 280.445 g/mol . This compound is characterized by its unique structure, which includes two cyclohexane rings and a hydroxy group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one typically involves the reaction of cyclohexanone derivatives with appropriate reagents under controlled conditions. One common method involves the use of Grignard reagents to introduce the hydroxycyclohexyl group . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-(pyridin-3-yl)cyclohexan-1-one: This compound has a similar structure but includes a pyridine ring instead of a cyclohexane ring.
4-[4-(4-oxocyclohexyl)hexan-3-yl]cyclohexan-1-one: This compound has a similar structure but includes an oxo group instead of a hydroxy group.
Uniqueness
4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one is unique due to its specific arrangement of cyclohexane rings and the presence of a hydroxy group. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
CAS No. |
20519-68-0 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-[4-(4-hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one |
InChI |
InChI=1S/C18H32O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h13-15,17-19H,3-12H2,1-2H3 |
InChI Key |
KVNFPGXPSIORTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCC(CC1)O)C(CC)C2CCC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)









![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
